1'-ethyl-1'H-1,3'-bipyrazol-4'-amine
Overview
Description
1’-Ethyl-1’H-1,3’-bipyrazol-4’-amine is a nitrogen-containing heterocyclic compound It features a bipyrazole core, which consists of two pyrazole rings connected through a single nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-ethyl-1’H-1,3’-bipyrazol-4’-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 1-ethylpyrazole with hydrazine derivatives, followed by cyclization to form the bipyrazole structure. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of 1’-ethyl-1’H-1,3’-bipyrazol-4’-amine may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1’-Ethyl-1’H-1,3’-bipyrazol-4’-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can yield hydropyrazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve desired substitutions.
Major Products:
Scientific Research Applications
1’-Ethyl-1’H-1,3’-bipyrazol-4’-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1’-ethyl-1’H-1,3’-bipyrazol-4’-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s nitrogen atoms can coordinate with metal ions, influencing various biochemical pathways. Its ability to form hydrogen bonds and participate in π-π interactions also plays a crucial role in its biological activity .
Comparison with Similar Compounds
1H-pyrazole: A simpler pyrazole derivative with fewer nitrogen atoms.
3,5-dimethylpyrazole: Another pyrazole derivative with different substituents.
1,3-bis(4-pyridyl)pyrazole: A bipyrazole compound with pyridyl substituents.
Uniqueness: 1’-Ethyl-1’H-1,3’-bipyrazol-4’-amine is unique due to its specific substitution pattern and the presence of an ethyl group, which influences its chemical reactivity and biological activity. Its ability to form stable coordination complexes and its potential therapeutic applications set it apart from other pyrazole derivatives .
Properties
IUPAC Name |
1-ethyl-3-pyrazol-1-ylpyrazol-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-2-12-6-7(9)8(11-12)13-5-3-4-10-13/h3-6H,2,9H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMGDCTYKFCOPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)N2C=CC=N2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701277435 | |
Record name | [1,3′-Bi-1H-pyrazol]-4′-amine, 1′-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1855899-75-0 | |
Record name | [1,3′-Bi-1H-pyrazol]-4′-amine, 1′-ethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1855899-75-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,3′-Bi-1H-pyrazol]-4′-amine, 1′-ethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701277435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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